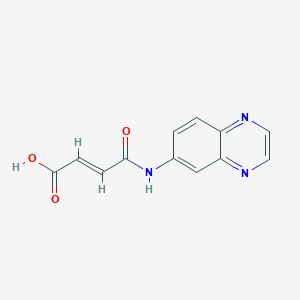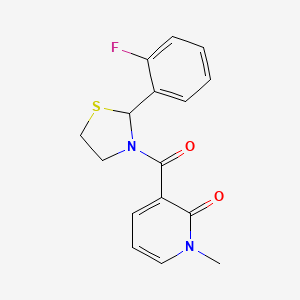
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one, commonly known as FTDCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FTDCM has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
Antitumor Applications
A notable application involves the synthesis and evaluation of novel compounds with structural similarities, aiming to discover potent antitumor agents. Studies have identified compounds exhibiting significant cytotoxic activity against various tumor cell lines, highlighting the potential of these molecules in cancer therapy. One research project focused on the synthesis and structure-activity relationships of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, demonstrating potent cytotoxic activity in both in vitro and in vivo assays, indicating their promise as clinically useful antitumor agents (Tsuzuki et al., 2004).
Structural and Conformational Studies
Research has also delved into the structural and conformational aspects of related thiazolidine derivatives. Quantum-chemical calculations and X-ray structure analysis of such compounds provide valuable insights into their pharmacological activities, influenced by the configuration of centers and the oxidation state of sulfur atoms. These studies contribute to a deeper understanding of the molecular basis for the activity of thiazolidine derivatives and guide the design of new compounds with enhanced biological activities (Orsini et al., 1995).
Synthesis and Biological Properties
Further investigations focus on the synthesis of fluorinated spiro heterocycles under specific conditions, revealing novel compounds with potential antimycobacterial and antifungal activities. These studies underscore the importance of structural modifications in enhancing the biological properties of thiazolidine derivatives and expanding their therapeutic applications (Arya & Dandia, 2007).
Molecular Design for Hypoglycemic Activity
The molecular design of thiazolidine-2,4-diones, aiming to identify novel hypoglycemic agents, represents another critical application. By synthesizing and evaluating a series of imidazopyridine thiazolidine-2,4-diones, researchers have identified compounds with significant in vitro and in vivo hypoglycemic activity, contributing to the development of new treatments for diabetes (Oguchi et al., 2000).
Propiedades
IUPAC Name |
3-[2-(2-fluorophenyl)-1,3-thiazolidine-3-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-18-8-4-6-12(14(18)20)15(21)19-9-10-22-16(19)11-5-2-3-7-13(11)17/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMPUUBKUJCMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCSC2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-fluorophenyl)thiazolidine-3-carbonyl)-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

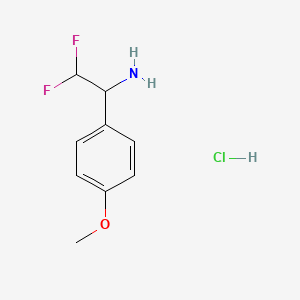
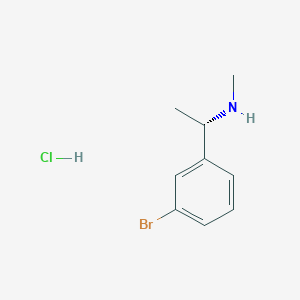

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline](/img/structure/B2976287.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)
![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine](/img/structure/B2976291.png)



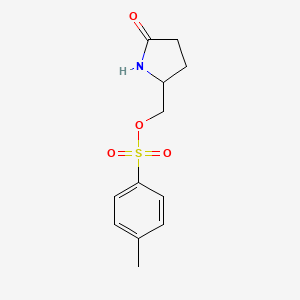
![2-({1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976300.png)
